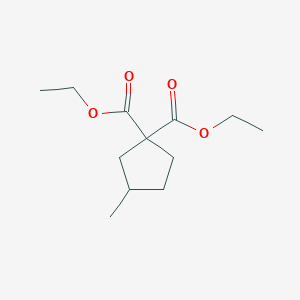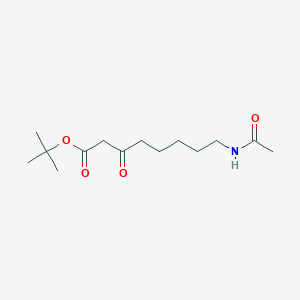
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes an octanoic acid backbone, an acetylamino group, and a 1,1-dimethylethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester typically involves the esterification of octanoic acid with 1,1-dimethylethanol in the presence of an acid catalyst. The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride under basic conditions. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield octanoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release active components that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octanoic acid, 8-amino-, 1,1-dimethylethyl ester
- Octanoic acid, 8-cyano-, 1,1-dimethylethyl ester
- Octanoic acid, 8-oxo-, 1,1-dimethylethyl ester
Uniqueness
Octanoic acid, 8-(acetylamino)-3-oxo-, 1,1-dimethylethyl ester is unique due to the presence of both the acetylamino and ester groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
502424-55-7 |
|---|---|
Formule moléculaire |
C14H25NO4 |
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
tert-butyl 8-acetamido-3-oxooctanoate |
InChI |
InChI=1S/C14H25NO4/c1-11(16)15-9-7-5-6-8-12(17)10-13(18)19-14(2,3)4/h5-10H2,1-4H3,(H,15,16) |
Clé InChI |
JETAKTGLANVNLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCCCC(=O)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





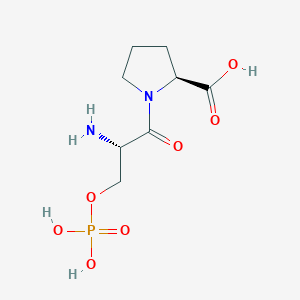
![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
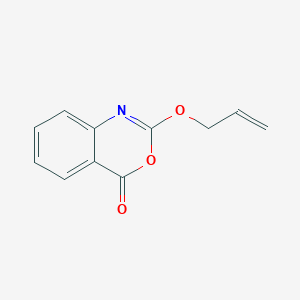
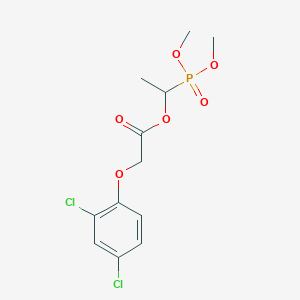
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
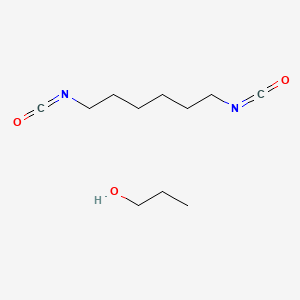
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
